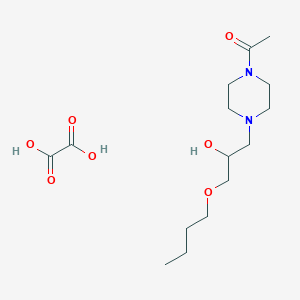
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea, also known as MBMU, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. MBMU is a small molecule that belongs to the class of urea derivatives, which have been found to exhibit various biological activities.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses. The inhibition of these enzymes and pathways may contribute to the antitumor, antidiabetic, and anti-inflammatory effects of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has also been found to increase insulin sensitivity and glucose uptake in muscle cells, which may contribute to its antidiabetic effects. Additionally, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and has a long half-life, which allows for prolonged exposure to cells and tissues. However, there are also some limitations to using N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea in lab experiments. It has low water solubility, which may limit its bioavailability and require the use of organic solvents. Additionally, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
未来方向
There are several future directions for research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea derivatives with improved pharmacokinetics and toxicity profiles. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the antitumor, antidiabetic, and anti-inflammatory effects of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea. Additionally, the use of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea in combination with other drugs or therapies may enhance its effectiveness and reduce its limitations. Further research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea may lead to the development of new therapies for cancer, diabetes, and inflammatory diseases.
Conclusion
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea is a synthetic compound that has been widely studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has a simple and efficient synthesis method, and its use in lab experiments has both advantages and limitations. Further research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea may lead to the development of new therapies for cancer, diabetes, and inflammatory diseases.
合成方法
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxybenzylamine and 4-methoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea as a white crystalline solid with a high purity and yield. The synthesis of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been optimized to obtain a high yield and purity, which is essential for its use in scientific research.
科学研究应用
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to lower blood glucose levels in animal models of diabetes and to reduce inflammation in models of inflammatory diseases.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-7-13(8-10-14)18-16(19)17-11-12-5-3-4-6-15(12)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAXYCQEQADNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)

![ethyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5311342.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)

![N-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5311364.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5311379.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one](/img/structure/B5311384.png)
![4-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5311411.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)